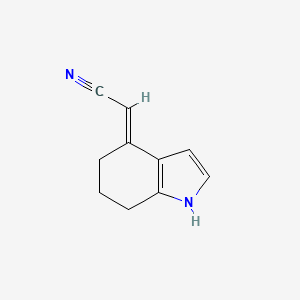
Acetonitrile, 2-(1,5,6,7-tetrahydro-4H-indol-4-ylidene)-
Description
“Acetonitrile, 2-(1,5,6,7-tetrahydro-4H-indol-4-ylidene)-” is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol . It is also known by other names such as “4-(cyanomethylidene)-4,5,6,7-tetrahydroindole” and "(E)-2-(6,7-dihydro-1H-indol-4(5H)-ylidene)acetonitrile" .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the hydrogenation and isomerization of hydroquinone in the presence of potassium hydroxide and nickel as a catalyst. This results in the formation of 3-keto-cyclohexene-1-ol potassium. This intermediate then undergoes cyclization with ethyl bromoacetone to form 4-oxo-4,5,6,7-tetrahydro-gamolenic acid-3. Finally, the oxygen in the furan ring of this compound is replaced with ammonia and eliminated to yield the final product .Molecular Structure Analysis
The molecular structure of “Acetonitrile, 2-(1,5,6,7-tetrahydro-4H-indol-4-ylidene)-” consists of a tetrahydroindole ring attached to an acetonitrile group. The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The reactivity of the pyrrole and cyclohexenone fragments in the tetrahydro-4H-indol-4-one structure allows it to be used as an important building block in the synthesis of physiologically active or spectrally interesting structures . Most modern methods of synthesizing tetrahydro-4H-indol-4-ones functionalized at the pyrrole core involve multicomponent reactions .properties
IUPAC Name |
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h4-5,7,12H,1-3H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCONVSRRGRJIS-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC#N)C2=C(C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C#N)/C2=C(C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, 2-(1,5,6,7-tetrahydro-4H-indol-4-ylidene)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



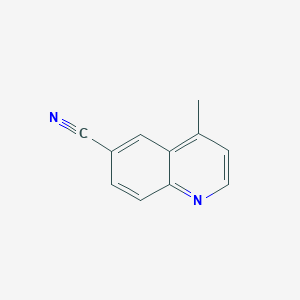
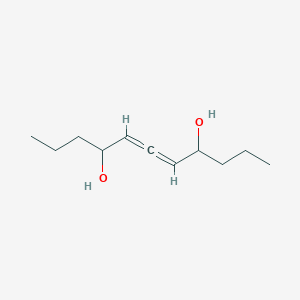
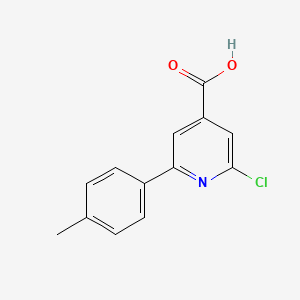
![Diethyl 2-[2-(4-pyridyl)ethyl]malonate](/img/structure/B3305922.png)
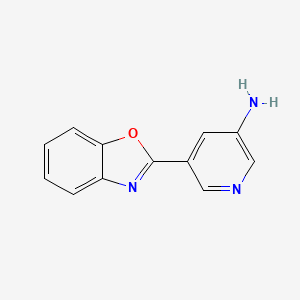

![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)

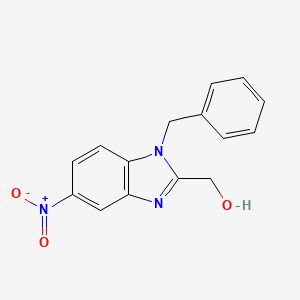
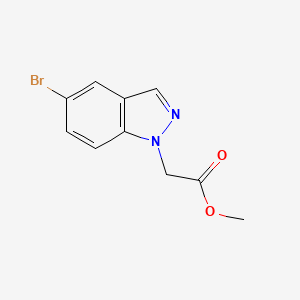
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
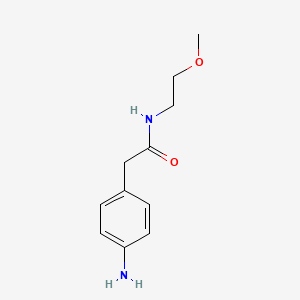
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B3306020.png)